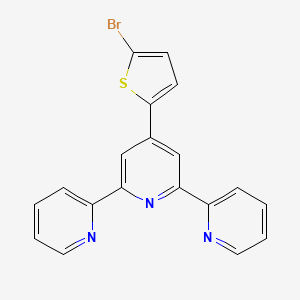
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a combination of thiophene and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups are coupled together, and the palladium catalyst is regenerated.
The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reagents can further improve the scalability of the production.
化学反応の分析
Types of Reactions
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
科学的研究の応用
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine depends on its application:
Organic Electronics: In OLEDs and OPVs, the compound acts as a charge transport material, facilitating the movement of electrons or holes through the device.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound also features a thiophene ring and is used in organic electronics.
5-(4-bromophenyl)-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines: These compounds have similar brominated aromatic structures and are used in medicinal chemistry.
Uniqueness
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of thiophene and pyridine rings, which provides distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are crucial .
特性
CAS番号 |
496859-94-0 |
|---|---|
分子式 |
C19H12BrN3S |
分子量 |
394.3 g/mol |
IUPAC名 |
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C19H12BrN3S/c20-19-8-7-18(24-19)13-11-16(14-5-1-3-9-21-14)23-17(12-13)15-6-2-4-10-22-15/h1-12H |
InChIキー |
PLOITYRMGFAVRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
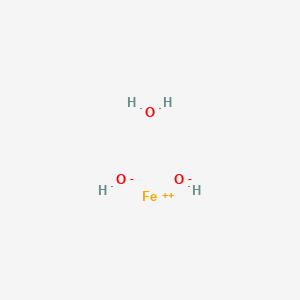
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
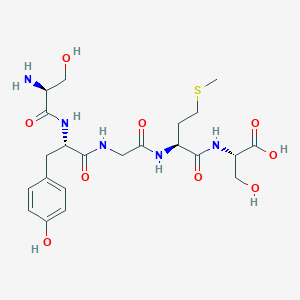
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
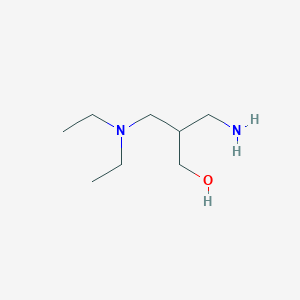

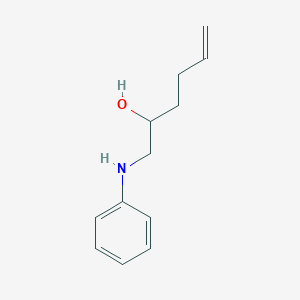
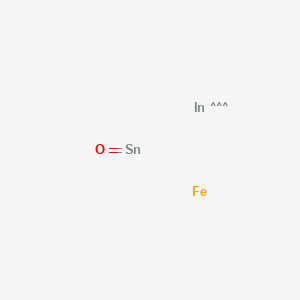
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
